

A Guide to Determining the Thermochemical Properties of 1-Ethynyl-3-phenoxybenzene

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Compound of Interest

Compound Name: **1-Ethynyl-3-phenoxybenzene**

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Abstract

1-Ethynyl-3-phenoxybenzene is a molecule of interest in organic synthesis and materials science, combining the functionalities of an ethynyl group and a phenoxybenzene moiety. A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, and sublimation, is critical for process optimization, safety assessment, and computational modeling. This technical guide outlines a comprehensive approach for the precise determination of these properties. In the absence of previously published experimental data for this specific compound, this document serves as a roadmap for researchers, detailing both the experimental methodologies and high-accuracy computational protocols required for a complete thermochemical characterization. We will explore the causality behind experimental choices and provide a framework for validating results through a synergistic application of calorimetry, vapor pressure measurement, and advanced computational chemistry.

Introduction: The Need for Thermochemical Data

The structural architecture of **1-Ethynyl-3-phenoxybenzene**, featuring a rigid ethynyl group and a flexible phenoxy ether linkage on a central benzene ring, suggests its potential as a building block for complex polymers and novel pharmaceutical scaffolds. The energetic properties of such molecules are fundamental to understanding their stability, reactivity, and potential energy release. The standard enthalpy of formation (Δ_fH°), for instance, is a cornerstone of chemical thermodynamics, providing insight into the energy stored within a molecule's bonds.

As of this writing, a survey of the scientific literature reveals a gap in the experimental thermochemical data for **1-Ethynyl-3-phenoxybenzene**. This guide, therefore, is designed to provide drug development professionals and materials scientists with the necessary theoretical and practical framework to obtain this crucial information. We will proceed by outlining a two-pronged approach: first, the direct experimental measurement of key thermochemical parameters, and second, the use of high-level *ab initio* computational methods to provide a theoretical validation and deeper understanding of the molecule's energetic landscape.

Part I: Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise and accurate experimental measurements. The protocols described herein represent a self-validating system for determining the key energetic properties of **1-Ethynyl-3-phenoxybenzene**.

Standard Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the heat released when one mole of a substance is completely burned in oxygen under standard conditions (298.15 K and 100 kPa)[\[1\]](#). This is the most common experimental route to determining the enthalpy of formation for organic compounds[\[2\]](#).

Principle: High-precision static bomb combustion calorimetry is the gold standard for this measurement. A known mass of the substance is combusted in a constant-volume vessel (the "bomb") filled with excess pure oxygen. The heat evolved from the reaction is absorbed by the surrounding calorimeter, and the resulting temperature change is meticulously measured.

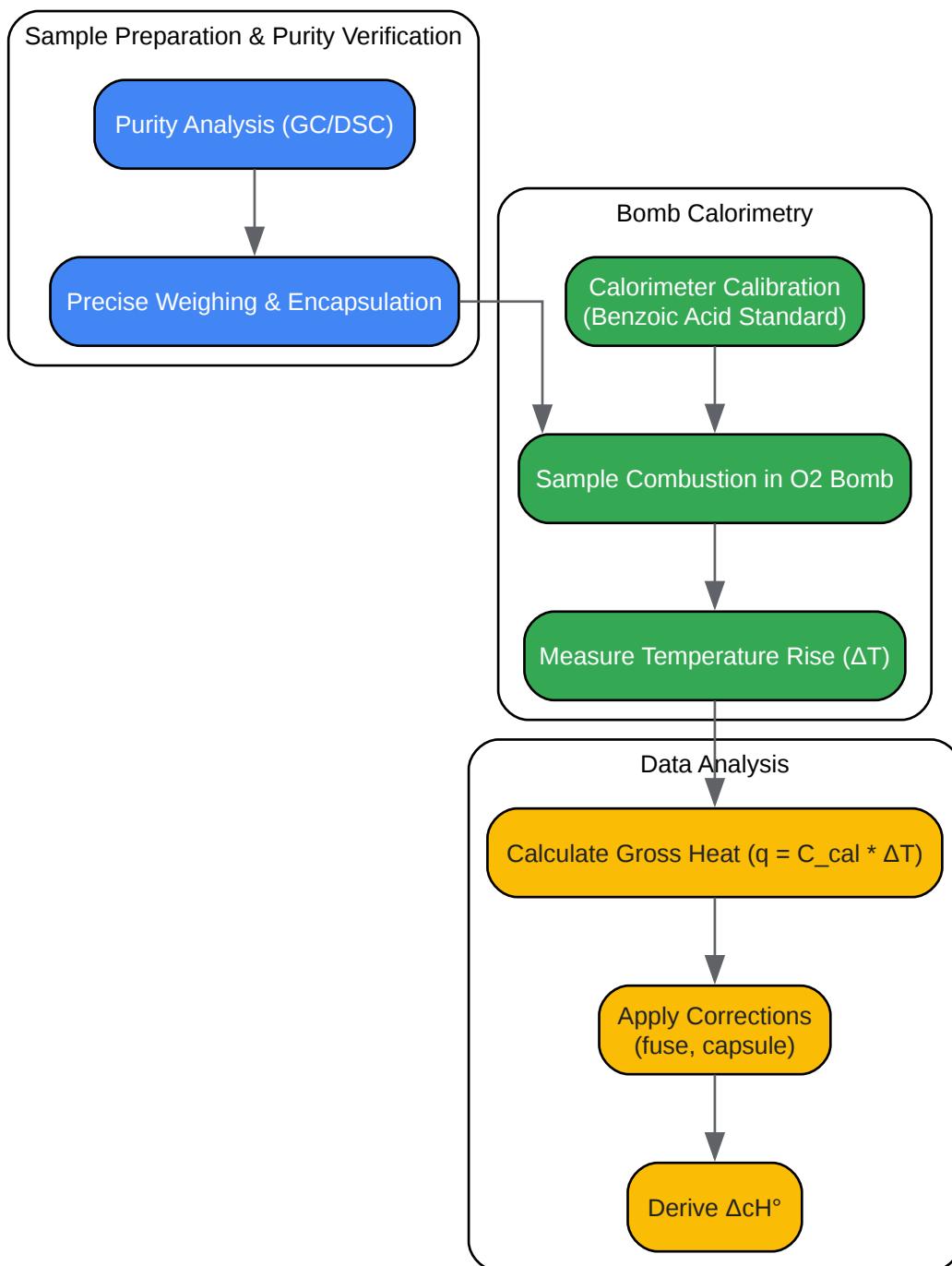
Experimental Protocol:

- **Sample Preparation:** A sample of **1-Ethynyl-3-phenoxybenzene** of the highest possible purity (ideally >99.9 mol%) is required. Purity is typically verified by Gas Chromatography (GC) and/or Differential Scanning Calorimetry (DSC)[\[3\]](#). A precise mass of the liquid sample is encapsulated in a gelatin capsule or similar container with a known energy of combustion.
- **Calorimeter Calibration:** The energy equivalent of the calorimeter system is determined by combusting a certified standard reference material, such as benzoic acid, under identical

conditions. This calibration is crucial for achieving high accuracy.

- Combustion: The encapsulated sample is placed in the crucible within the combustion bomb. The bomb is sealed, purged of air, and pressurized with high-purity oxygen (typically to ~3 MPa). The combustion is initiated by passing a current through a fuse wire.
- Data Acquisition: The temperature of the calorimeter is monitored with high resolution throughout the experiment until a stable final temperature is reached.
- Analysis: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the ignition energy and the combustion of the capsule. The standard enthalpy of combustion is then calculated from the corrected energy of combustion.

Diagram: Experimental Workflow for Combustion Calorimetry

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Caption: Workflow for determining the standard enthalpy of combustion.

Standard Enthalpy of Formation ($\Delta_f H^\circ$)

With a precise value for the standard enthalpy of combustion, the standard enthalpy of formation of **1-Ethynyl-3-phenoxybenzene** in its condensed state (liquid at 298.15 K) can be derived using Hess's Law[4]. This law states that the total enthalpy change for a reaction is independent of the pathway taken.

Principle: The formation of the compound from its constituent elements in their standard states is related to the combustion reaction, for which the products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$) have well-established standard enthalpies of formation.

The combustion reaction for **1-Ethynyl-3-phenoxybenzene** ($\text{C}_{14}\text{H}_{10}\text{O}$) is: $\text{C}_{14}\text{H}_{10}\text{O}(\text{l}) + 16.5 \text{O}_2(\text{g}) \rightarrow 14 \text{CO}_2(\text{g}) + 5 \text{H}_2\text{O}(\text{l})$

The standard enthalpy of formation is calculated using the following equation: $\Delta fH^\circ(\text{C}_{14}\text{H}_{10}\text{O}, \text{l}) = [14 \times \Delta fH^\circ(\text{CO}_2, \text{g}) + 5 \times \Delta fH^\circ(\text{H}_2\text{O}, \text{l})] - \Delta cH^\circ(\text{C}_{14}\text{H}_{10}\text{O}, \text{l})$

The values for $\Delta fH^\circ(\text{CO}_2, \text{g})$ and $\Delta fH^\circ(\text{H}_2\text{O}, \text{l})$ are accurately known from CODATA recommendations.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

To determine the gas-phase enthalpy of formation, which is essential for computational comparisons and for understanding the intrinsic stability of the molecule, the enthalpy of the phase change from liquid to gas (enthalpy of vaporization) must be measured.

Principle: The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation. The Knudsen effusion technique is a reliable method for substances with low vapor pressures.[5]

Experimental Protocol:

- Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is loaded with the sample. This cell is placed in a high-vacuum system.
- Measurement: The cell is heated to a series of precisely controlled temperatures. At each temperature, the rate of mass loss of the sample due to effusion of vapor through the orifice is measured using a sensitive microbalance.

- Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss.
- Data Analysis: A plot of $\ln(p)$ versus $1/T$ yields a straight line, and according to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant. This allows for the direct calculation of the enthalpy of vaporization.

The gas-phase standard enthalpy of formation is then simply the sum of the liquid-phase enthalpy of formation and the enthalpy of vaporization: $\Delta_fH^\circ(\text{gas}) = \Delta_fH^\circ(\text{liquid}) + \Delta_{\text{vap}}H^\circ$

Part II: Computational Thermochemistry

Computational chemistry provides a powerful, independent method for determining thermochemical properties. High-accuracy composite methods, such as the Gaussian-n (Gn) theories, are particularly well-suited for this purpose as they are designed to approximate the results of very high-level calculations at a more manageable computational cost.[\[6\]](#)

High-Accuracy Composite Methods (e.g., G4 Theory)

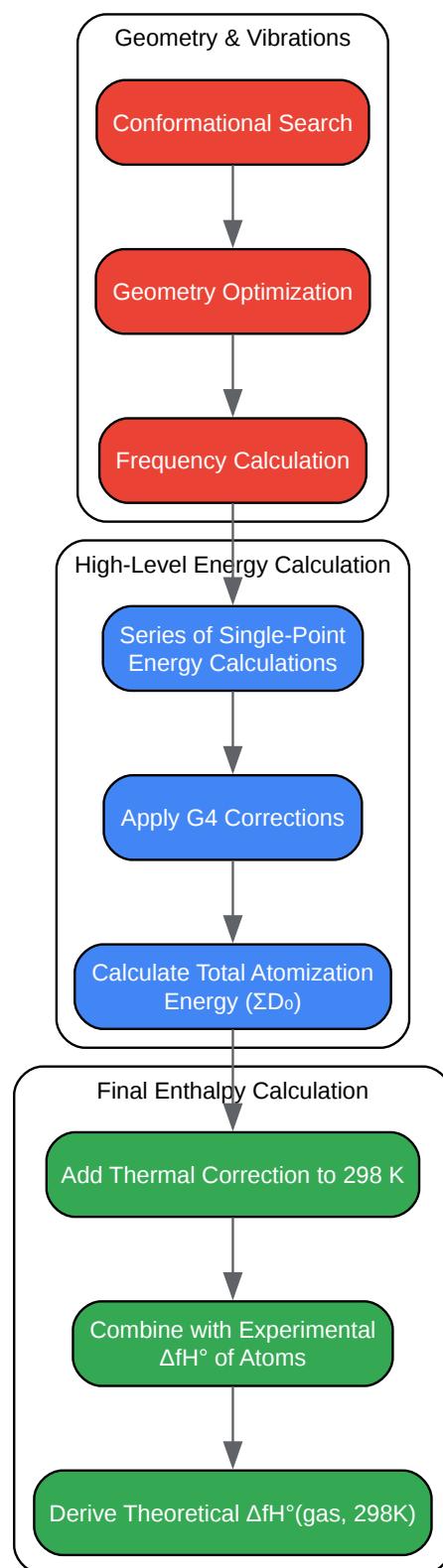
Principle: G4 theory and similar methods calculate the total electronic energy of a molecule by systematically combining results from different levels of theory and basis sets.[\[6\]](#) This approach includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational energy (ZPVE) to arrive at a highly accurate total atomization energy (TAE).

Computational Workflow:

- Conformational Search: For a flexible molecule like **1-Ethynyl-3-phenoxybenzene**, a thorough conformational search is performed at a lower level of theory (e.g., DFT with a suitable functional) to identify the lowest energy conformer(s).
- Geometry Optimization: The geometry of the most stable conformer is then optimized at a higher level of theory specified by the G4 protocol.
- Vibrational Frequencies: Harmonic vibrational frequency calculations are performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the ZPVE.

- Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using large basis sets, as prescribed by the G4 methodology.
- Energy Correction and Summation: The energies are combined with various empirical and ab initio corrections to yield a final, highly accurate electronic energy at 0 K.

Diagram: Computational Workflow for G4 Theory



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Caption: Workflow for calculating gas-phase enthalpy of formation via G4 theory.

Deriving the Theoretical Enthalpy of Formation

The calculated total atomization energy (ΣD_0 at 0 K) is the energy required to break all the bonds in the molecule to form its constituent atoms in the gas phase. The enthalpy of formation at 0 K is then calculated by subtracting the ΣD_0 from the sum of the known experimental enthalpies of formation of the constituent atoms (C, H, and O). This value is then corrected to 298.15 K using the calculated thermal correction to the enthalpy.

Data Summary and Comparative Analysis

To provide context for the yet-to-be-determined properties of **1-Ethynyl-3-phenoxybenzene**, it is instructive to examine the known thermochemical data of its constituent structural fragments: ethynylbenzene (phenylacetylene) and phenoxybenzene (diphenyl ether).

Property	1-Ethynyl-3-phenoxybenzene ne (C ₁₄ H ₁₀ O)	Ethynylbenzen e (C ₈ H ₆) [7] [8] [9]	Phenoxybenze ne (C ₁₂ H ₁₀ O) [10] [11]	Units
ΔfH° (liquid, 298.15 K)	To be determined	273.4 ± 1.1 [12]	-56.5 ± 1.3	kJ/mol
$\Delta_{\text{vap}}H^\circ$ (298.15 K)	To be determined	46.9 ± 0.4	55.6 ± 0.4	kJ/mol
ΔfH° (gas, 298.15 K)	To be determined	317.60 ± 0.69 [7]	-1.0 ± 1.4	kJ/mol
ΔcH° (liquid, 298.15 K)	To be determined	-4194.0 ± 0.7	-6098.4 ± 1.2	kJ/mol

Note: Data for phenoxybenzene and ethynylbenzene are compiled from the NIST WebBook and other cited sources. Some values are derived from reported data.

The high positive gas-phase enthalpy of formation for ethynylbenzene reflects the significant energy stored in the carbon-carbon triple bond[\[7\]](#). Conversely, phenoxybenzene is relatively stable. The thermochemical properties of **1-Ethynyl-3-phenoxybenzene** will be dictated by the interplay of these two moieties, influenced by their substitution pattern on the central benzene ring.

Conclusion

A complete and reliable thermochemical characterization of **1-Ethynyl-3-phenoxybenzene** is achievable through a synergistic combination of meticulous experimental work and high-accuracy computational chemistry. The protocols outlined in this guide, from bomb calorimetry and Knudsen effusion to G4 composite calculations, provide a robust framework for obtaining the standard enthalpies of combustion, vaporization, and formation. The resulting data will not only fill a critical gap in the chemical literature but also provide invaluable insights for researchers in drug development and materials science, enabling more accurate process modeling, safety analysis, and rational molecular design. The mutual validation of experimental and theoretical results is paramount and will ensure the highest level of confidence in the final thermochemical values.

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